![molecular formula C17H19NOS2 B3929311 2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B3929311.png)
2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide
Overview
Description
2-(Phenylthio)-N-[2-(phenylthio)ethyl]propanamide, also known as PTTP, is a chemical compound that has gained attention in scientific research due to its potential biological properties.
Mechanism of Action
The mechanism of action of 2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor and anti-inflammatory properties, and this compound may act through a similar mechanism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One advantage of 2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide is its potential as a novel therapeutic agent for cancer and inflammatory diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in sufficient quantities for laboratory experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several potential future directions for research on 2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide. One area of interest is the development of this compound derivatives with improved anti-tumor and anti-inflammatory properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells and inflammatory pathways. Finally, studies on the pharmacokinetics and toxicity of this compound in vivo are needed to assess its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound with potential anti-tumor and anti-inflammatory properties. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Scientific Research Applications
2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide has been studied for its potential anti-tumor and anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound was found to reduce the production of inflammatory cytokines in a mouse model of acute lung injury.
properties
IUPAC Name |
2-phenylsulfanyl-N-(2-phenylsulfanylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-14(21-16-10-6-3-7-11-16)17(19)18-12-13-20-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALSXQIEVJZLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=CC=C1)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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